1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)-

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

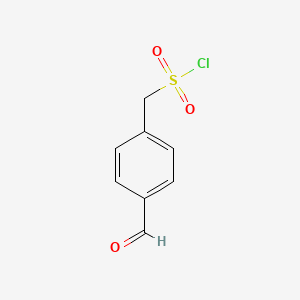

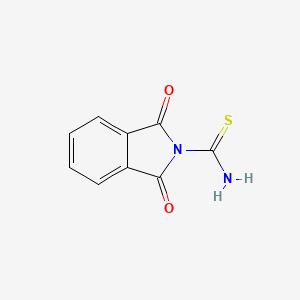

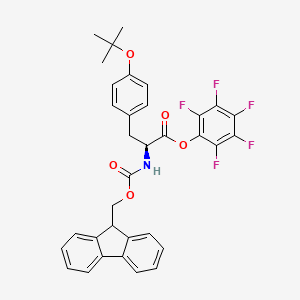

This compound belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Molecular Structure Analysis

The molecular formula of this compound is C11H13NO3 . The structure includes a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 207.23 g/mol . It has one hydrogen bond donor, four hydrogen bond acceptors, and one rotatable bond . The exact mass is 207.08954328 g/mol, and the monoisotopic mass is also 207.08954328 g/mol . The topological polar surface area is 57.6 Ų .

科研应用

Synthesis of Heterocyclic Compounds

1H-Indole derivatives have been explored in the synthesis of various heterocyclic compounds. For instance, studies have shown the use of these compounds in the synthesis of 3H-[1,2]diazepino[5,6-b]indoles, pyrido[4,3-b]indoles, and pyrrolo[3,2,1-ij]pyrano[3,2-c]quinolines, demonstrating their versatility in organic chemistry and pharmaceutical applications (Karrick & Peet, 1986); (Kobayashi et al., 1993); (Kappe et al., 2003).

Antimicrobial Applications

Some derivatives of 1H-Indole have been synthesized and evaluated for their antimicrobial properties. For instance, compounds linked to 5H-[1,2,4]triazino[5,6-b]indole-3-thiol have shown moderate inhibitory activity against fungi and bacteria, highlighting the potential of 1H-Indole derivatives in developing new antimicrobial agents (Ramadan et al., 2019).

Photoinduced Molecular Transformations

1H-Indole derivatives have been utilized in photoinduced molecular transformations, particularly in the synthesis of benz[f]indole-diones and indole-diones via regioselective photoaddition. These processes are significant in the field of photochemistry and molecular engineering (Kobayashi et al., 1991).

Chemosensory Applications

1H-Indole-2,3-dione compounds have shown promising applications as chemosensors, especially in detecting Fe3+ ions. Their functional groups allow them to bind and chelate metal ions, making them useful in environmental monitoring and analytical chemistry (Fahmi et al., 2019).

Safety And Hazards

性质

IUPAC Name |

3-hydroxy-1-propan-2-yl-2,3-dihydroindole-5,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-4,6,11,15H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDYFOKPSXHPLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(C2=CC(=O)C(=O)C=C21)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726718 |

Source

|

| Record name | 3-Hydroxy-1-(propan-2-yl)-2,3-dihydro-1H-indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)- | |

CAS RN |

3736-31-0 |

Source

|

| Record name | 3-Hydroxy-1-(propan-2-yl)-2,3-dihydro-1H-indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-Amino-1,5-diimino-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid](/img/structure/B571511.png)